Conformational Specificity: X-ray Confirmed Gauche Arrangement of 2-[(Trifluoromethoxy)methyl]piperidine
X-ray crystallography data for 2-[(trifluoromethoxy)methyl]piperidine (compound 1c) confirms a favored gauche arrangement of the OCF3 group relative to the piperidine nitrogen [1]. This contrasts with other regioisomers, where different conformational preferences are observed. The specific geometry can dictate the spatial orientation of the amine and the OCF3 group, which is a critical determinant for molecular recognition in biological systems [1].
| Evidence Dimension | Molecular conformation |
|---|---|
| Target Compound Data | Gauche arrangement of the OCF3 group relative to the amino group (confirmed by X-ray and DFT) |
| Comparator Or Baseline | Other regioisomeric CF3O-piperidines (e.g., 3-trifluoromethoxypiperidine) or unsubstituted piperidine |
| Quantified Difference | Qualitative conformational difference, but structurally verified. |
| Conditions | Solid-state X-ray diffraction and gas-phase DFT calculations |
Why This Matters
This confirmed conformation is a unique structural feature that can be exploited in structure-based drug design, potentially leading to more selective target engagement compared to analogs with different conformations.
- [1] Logvinenko, I. G., Kondratov, I. S., Pridma, S. O., Tolmachova, N. A., et al. (2022). Synthesis and physical chemical properties of CF3O-containg secondary amines—Perspective building blocks for drug discovery. Journal of Fluorine Chemistry, 257, 109990. View Source
